

# 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde CAS number and structure

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## Compound of Interest

Compound Name: 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

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## Technical Guide: 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, structural information, and physicochemical properties. A detailed, cited experimental protocol for its synthesis via the Vilsmeier-Haack reaction is provided. Furthermore, this guide explores the potential applications of this compound and its derivatives, particularly as kinase inhibitors in drug discovery, and presents a conceptual signaling pathway to illustrate its potential mechanism of action.

### Chemical Identity and Structure

CAS Number: 1174064-63-1

Molecular Formula: C<sub>10</sub>H<sub>7</sub>BrN<sub>2</sub>O

Structure:

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Figure 1. Chemical structure of **4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde**.

Description: **4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde** is a white to light yellow crystalline powder. It serves as a key intermediate in the synthesis of a variety of organic compounds.<sup>[1]</sup> Its unique structure, combining a reactive aldehyde group with a bromo-substituted pyrazole ring, makes it a valuable building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials.<sup>[1]</sup>

## Physicochemical and Spectral Data

While specific experimental data for **4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde** is not widely available in the cited literature, the properties of the closely related isomer, 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde, can provide valuable estimates.

Table 1: Physicochemical Properties

Property	Value (for 2-isomer)	Reference
Molecular Weight	251.08 g/mol	<sup>[2]</sup>
Melting Point	103-105 °C	<sup>[2]</sup>
Boiling Point	380 °C (expected)	<sup>[2]</sup>
Solubility	Slightly soluble in water; Soluble in organic solvents such as ethanol and dichloromethane.	<sup>[2]</sup>
Stability	Relatively stable under normal conditions.	<sup>[2]</sup>

Table 2: Spectral Data of Related Compounds

Spectral Data	Compound	Key Features	Reference
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	4-Bromobenzaldehyde	δ 9.98 (s, 1H, CHO), 7.75 (d, J=8.4 Hz, 2H), 7.69 (d, J=8.0 Hz, 2H)	
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	4-Bromobenzaldehyde	δ 191.1, 132.5, 131.0, 129.8, 128.9	
IR (KBr)	4-Bromobenzaldehyde	Characteristic peaks for C=O stretching of the aldehyde and C-Br stretching.	[3]
Mass Spectrum (EI)	4-Bromobenzaldehyde	Molecular ion peaks corresponding to the isotopic distribution of bromine.	[4]

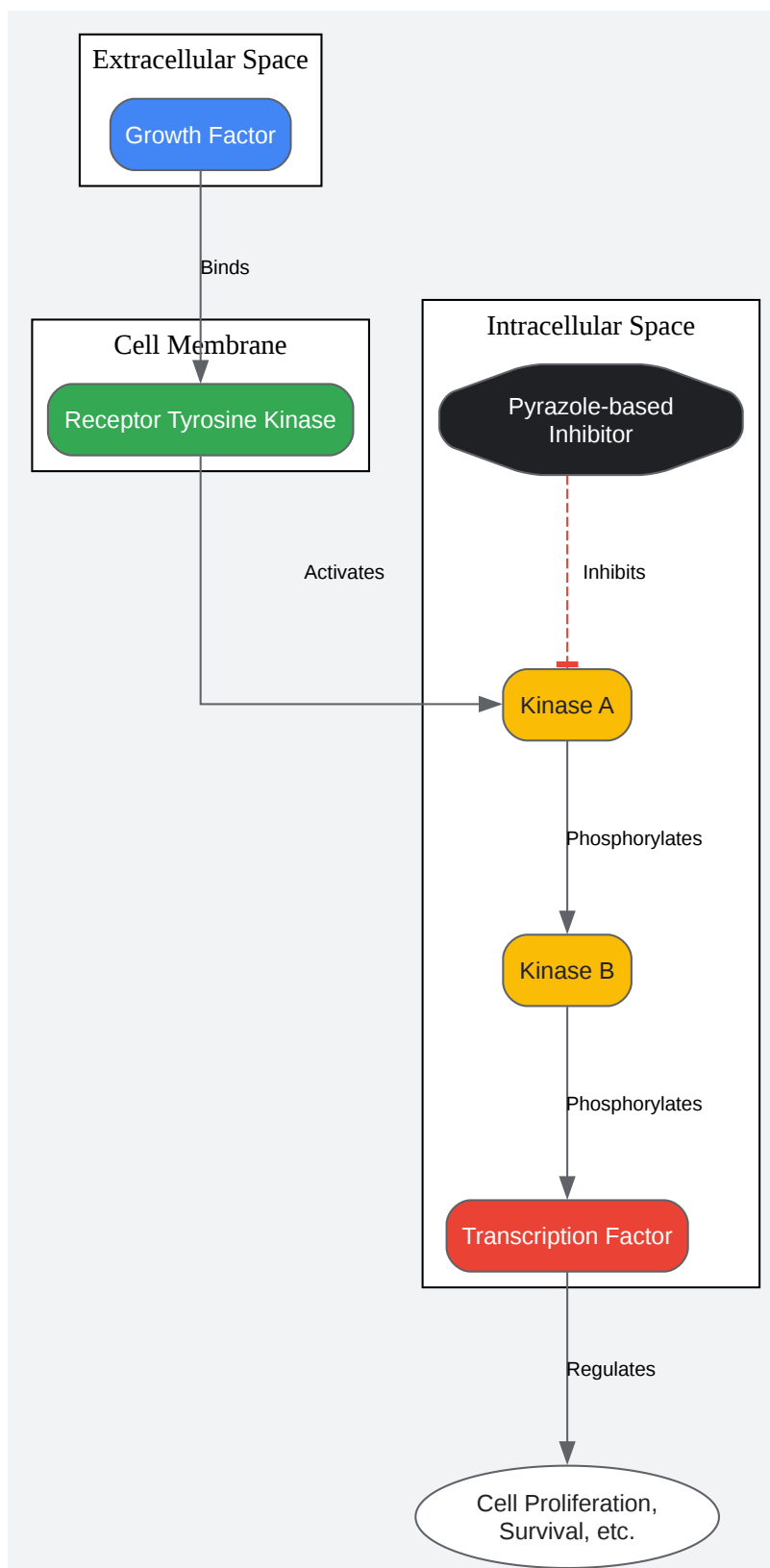
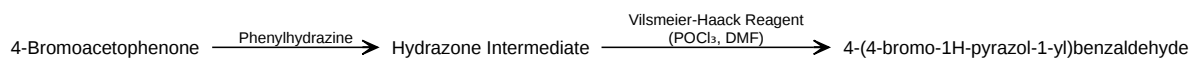
## Experimental Protocols: Synthesis

The synthesis of pyrazole-4-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction.[5] This reaction involves the formylation of a suitable precursor, typically a hydrazone, using a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).

### Proposed Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

The following is a detailed, generalized protocol for the synthesis of a pyrazole-4-carbaldehyde derivative, adapted from the synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This can serve as a foundational method for synthesizing the title compound.

Reaction Scheme:



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- To cite this document: BenchChem. [4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde CAS number and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b581360#4-4-bromo-1h-pyrazol-1-yl-benzaldehyde-cas-number-and-structure>]

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